3-(4-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-(4-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto an aromatic ring.
Attachment of the Trimethylpyrazolylmethyl Group: This step involves the alkylation of the oxadiazole ring with a trimethylpyrazolylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
- 3-(4-bromophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
- 3-(4-methylphenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
Uniqueness
The presence of the fluorophenyl group in 3-(4-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents on the phenyl ring
Properties
Molecular Formula |
C16H16FN5O2 |
---|---|
Molecular Weight |
329.33 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H16FN5O2/c1-9-13(10(2)22(3)20-9)8-18-15(23)16-19-14(21-24-16)11-4-6-12(17)7-5-11/h4-7H,8H2,1-3H3,(H,18,23) |
InChI Key |
OWOKMHIPQVGIHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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